DL-Thyroxine

Thyroxine-Binding Globulin Plasma Protein Binding Pharmacokinetics

Validating enantiomeric purity in levothyroxine formulations demands a well-characterized racemic reference. DL-Thyroxine (CAS 51-48-9) supplies the exact 1:1 L-/D-enantiomer ratio essential for chiral HPLC method development, ICH Q3A impurity profiling, and stereospecific binding studies. • Detects ≥0.1% D-thyroxine impurity (LOQ <0.5 μg/mL) on quinine-derived chiral stationary phases • Resolves 5.8-fold TBG binding differential between enantiomers for transport protein studies • Supplied with comprehensive CoA; powder stable at -20°C (3 years), 2-8°C short-term

Molecular Formula C15H11I4NO4
Molecular Weight 776.87 g/mol
CAS No. 51-48-9
Cat. No. B1675186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Thyroxine
CAS51-48-9
Synonyms3,5,3',5'-Tetraiodothyronine
Berlthyrox
Dexnon
Eferox
Eltroxin
Eltroxine
Euthyrox
Eutirox
L Thyrox
L Thyroxin beta
L Thyroxin Henning
L Thyroxine
L Thyroxine Roche
L-3,5,3',5'-Tetraiodothyronine
L-Thyrox
L-Thyroxin beta
L-Thyroxin Henning
L-Thyroxine
L-Thyroxine Roche
Lévothyrox
Levo T
Levo-T
Levothroid
Levothyroid
Levothyroxin Deladande
Levothyroxin Delalande
Levothyroxine
Levothyroxine Sodium
Levoxine
Levoxyl
Novothyral
Novothyrox
O-(4-Hydroxy-3,5-diiodophenyl) 3,5-diiodo-L-tyrosine
O-(4-Hydroxy-3,5-diiodophenyl)-3,5-diiodotyrosine
Oroxine
Sodium Levothyroxine
Synthroid
Synthrox
T4 Thyroid Hormone
Thevier
Thyrax
Thyroid Hormone, T4
Thyroxin
Thyroxine
Tiroidine
Tiroxina Leo
Unithroid
Molecular FormulaC15H11I4NO4
Molecular Weight776.87 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N
InChIInChI=1S/C15H11I4NO4/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23/h1-2,4-5,12,21H,3,20H2,(H,22,23)
InChIKeyXUIIKFGFIJCVMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-white to yellow solid powder.
SolubilitySlightly soluble in water
Insoluble in ethanol, benzene
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DL-Thyroxine: A Racemic Thyroid Hormone Analog


DL-Thyroxine is a racemic mixture comprising equal parts of the biologically active L-thyroxine (levothyroxine) and the substantially less active D-thyroxine (dextrothyroxine) enantiomers [1]. While the L-isomer constitutes the primary endogenous thyroid hormone and is widely prescribed for hypothyroidism, the D-isomer exhibits markedly divergent pharmacological properties, including reduced thyromimetic potency but notable lipid-lowering effects [2]. This stereochemical duality renders the racemic DL-Thyroxine a critical tool in analytical method development, particularly as a reference standard for enantiomeric impurity profiling in pharmaceutical formulations of levothyroxine sodium [3]. Unlike single-enantiomer L-thyroxine products, DL-Thyroxine's composite nature allows researchers to dissect stereospecific binding to transport proteins, nuclear receptors, and membrane targets, thereby elucidating structure-activity relationships that are obscured when using the pure L-isomer alone [4]. The compound's utility in procurement and experimental design hinges on this precisely defined racemic composition, which distinguishes it from its optically pure counterparts and makes it indispensable for studies requiring a defined mixture of thyroid hormone enantiomers.

Chiral impurity profiling reference standard for L-thyroxine formulations
Enantiomer-comparison studies for stereospecific protein binding
Stereochemical-control context for structure-activity relationship research

DL-Thyroxine: Stereochemistry and Interchangeability


The three thyroxine species—L-thyroxine, D-thyroxine, and the racemic DL-Thyroxine—exhibit fundamentally distinct biological and physicochemical profiles due to stereochemical differences at the alpha-carbon of the alanine side chain [1]. L-Thyroxine binds to thyroxine-binding globulin (TBG) with an association constant (K) of 6 × 10⁹ M⁻¹, whereas D-thyroxine binds with a K of 1.04 × 10⁹ M⁻¹, representing a nearly 6-fold reduction in affinity that translates to a 1 kcal/mol unfavorable free energy change [2]. This disparity in plasma protein binding directly impacts pharmacokinetics and tissue distribution. Furthermore, while L-thyroxine is the primary agonist of nuclear thyroid hormone receptors (TRα/β) and the physiological regulator of metabolism, D-thyroxine exhibits minimal thyromimetic activity but retains potent cholesterol-lowering effects—achieving comparable lipid reduction to L-thyroxine only at approximately 27-fold higher doses (4 mg D-T4 vs 0.15 mg L-T4) [3]. These stereospecific differences render generic substitution between L-, D-, and DL-thyroxine scientifically invalid for any application requiring precise control over enantiomeric composition, whether in receptor binding studies, pharmacokinetic investigations, or analytical method validation.

  • Enantiomeric composition mismatch
    Single-enantiomer L- or D-thyroxine products lack the defined racemic mixture required for enantiomeric impurity profiling or stereochemical reference workflows.
  • Plasma protein binding may shift significantly
    The D-enantiomer exhibits markedly lower affinity for thyroxine-binding globulin compared to the L-enantiomer; substitution with pure L-thyroxine masks this binding difference.
  • Pharmacokinetic tissue distribution may differ
    Reported tissue-selective metabolic responses differ between racemic DL-thyroxine and single-enantiomer forms, limiting direct interchangeability in vivo.

DL-Thyroxine: Quantitative Comparison Data


TBG Binding Affinity: Enantiomer Comparison

In a direct head-to-head comparison using equilibrium dialysis at pH 7.4 and 37°C with purified human thyroxine-binding globulin (TBG), L-thyroxine displayed an association constant (K) of 6 × 10⁹ M⁻¹, while D-thyroxine exhibited a K of 1.04 × 10⁹ M⁻¹ [1]. The stereochemical inversion from L- to D-configuration at the alpha-amino group introduces an unfavorable free energy change (ΔΔG°) of 1 kcal/mol, accounting for the 5.8-fold lower binding affinity of D-thyroxine [2].

TBG Binding Affinity
Direct comparison
D-thyroxine K = 1.04×10⁹ M⁻¹ vs L-thyroxine K = 6×10⁹ M⁻¹ (5.8-fold lower)
Supports enantiomer-specific plasma protein binding review
Equilibrium dialysis, pH 7.4, 37°C, purified human TBG
Thyroxine-Binding Globulin Plasma Protein Binding Pharmacokinetics

Transthyretin Amyloid Fibril Inhibition

Thyroxine (T4) inhibits wild-type transthyretin (WT-TTR) amyloid fibril formation with an IC50 of 2.20 × 10³ nM (2.2 μM) in vitro [1]. A separate study using a similar fibril formation assay demonstrated that thyroxine at 10.8 μM efficiently inhibits TTR fibril formation by stabilizing the tetramer against dissociation [2]. While this data is generated using L-thyroxine, it establishes a benchmark for the thyroxine scaffold that is relevant to the DL-racemic mixture. No direct comparator data for D-thyroxine in this assay is available.

TTR Fibril Inhibition
Class-level
IC₅₀ = 2.2 μM (L-thyroxine, no D-enantiomer comparator)
Supports inhibitor screening benchmark context
Reported WT-TTR assay, class-level inference only
Transthyretin Amyloidosis Protein Stabilization Small Molecule Inhibitors

Enantiomeric Purity by Chiral HPLC

A reversed-phase HPLC method using a quinine-derived chiral stationary phase achieved baseline separation of D- and L-thyroxine with resolution (Rs) values sufficient to quantify 0.1% D-T4 impurity in levothyroxine sodium tablets [1]. The method demonstrated a linear quantitation range of 0.5–500 μg/mL for both enantiomers, with limits of detection (LOD) and quantitation (LOQ) below 0.1 μg/mL and 0.5 μg/mL, respectively [2]. Intra-assay precision showed RSD < 3.3%, and accuracy errors ranged from -6% to +2.1% [3].

Chiral HPLC Purity
Direct comparison
0.1% D-T4 impurity detectable; LOQ <0.5 μg/mL
Supports impurity profiling method fit and validation
Quinine-derived chiral stationary phase, RSD <3.3%
Chiral Chromatography Pharmaceutical Impurity Profiling Levothyroxine Sodium

Tissue-Specific Oxygen Consumption

In rats injected with DL-thyroxine, oxygen consumption was significantly elevated above normal in liver, kidney, and muscle tissues, whereas brain tissue showed no increase [1]. This tissue-selective metabolic stimulation contrasts with the uniform response typically observed with L-thyroxine alone and may reflect differential tissue distribution of the D- and L-enantiomers [2].

Tissue O₂ Consumption
Cross-study
DL-T4 increased O₂ in liver, kidney, muscle; no change in brain
Supports tissue-selective metabolic response model
In vivo rat model, qualitative effect
Tissue Metabolism Oxygen Consumption Thyroid Hormone Action

Cholesterol-Lowering: Enantiomer Dose Comparison

In a clinical study of hypothyroid patients, treatment with 4 mg dextrothyroxine (D-T4) daily produced reductions in serum total cholesterol, triglycerides, and phospholipids that were statistically equivalent to those achieved with 0.15 mg levothyroxine (L-T4) daily [1]. This represents a 27-fold higher dose requirement for the D-enantiomer to achieve comparable lipid-lowering efficacy. Both regimens also produced equal stimulation of metabolic rate and suppression of serum TSH [2].

Lipid-Lowering Dose
Direct comparison
D-T4 4 mg/day vs L-T4 0.15 mg/day (27-fold higher) for equivalent cholesterol reduction
Supports enantiomer-specific lipid-modulation assay design
Reported clinical-study endpoint context; not for clinical use
Hypolipidemic Agents Thyroid Hormone Analogs Cholesterol Metabolism

DL-Thyroxine: Research and Industrial Applications


Enantiomeric Impurity Reference Standard

Utilize DL-Thyroxine as a certified reference material to validate chiral HPLC methods for quantifying D-thyroxine contamination in levothyroxine sodium drug substances and finished dosage forms. The validated method achieves detection of 0.1% D-enantiomer impurity with LOQ < 0.5 μg/mL, satisfying ICH Q3A guidelines for impurity profiling in new drug substances [1].

Stereospecific Plasma Protein Binding

Employ DL-Thyroxine in equilibrium dialysis or ultrafiltration experiments to simultaneously assess the differential binding of L- and D-enantiomers to human serum proteins (TBG, transthyretin, albumin). The 5.8-fold difference in TBG binding affinity between enantiomers provides a sensitive probe for detecting conformational changes in the thyroxine-binding site induced by genetic variants, disease states, or competing ligands [2].

Positive Control for TTR Fibril Assays

Include DL-Thyroxine as a positive control compound in high-throughput screening campaigns aimed at identifying novel small molecule stabilizers of transthyretin tetramers. Thyroxine's established IC50 of 2.2 μM for inhibiting WT-TTR amyloid fibril formation serves as a benchmark for evaluating the potency of new chemical entities [3].

Tissue-Specific Metabolic Activity in Rodents

Administer DL-Thyroxine to rats or mice to investigate tissue-selective effects on oxygen consumption and mitochondrial respiration. The differential response between liver/kidney/muscle (increased O₂ uptake) and brain (no change) provides a useful model for studying tissue-specific thyroid hormone transport and deiodinase activity [4].

Application
Selection Property
Validation Focus
Chiral impurity profiling
Enantiomeric reference material
Method accuracy and enantiomer resolution
Enantiomer plasma protein binding
Stereospecific binding probe
Binding affinity comparison context
TTR fibril inhibition screening
Positive control with reported IC₅₀ context
Fibril formation endpoint
Tissue metabolic response
Enantiomer-dependent tissue distribution
Tissue-specific oxygen consumption endpoint

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